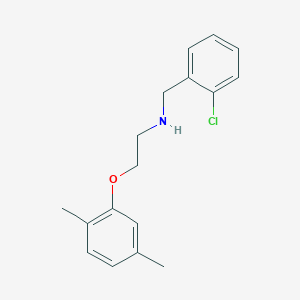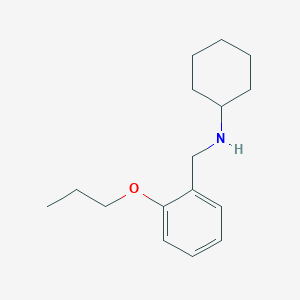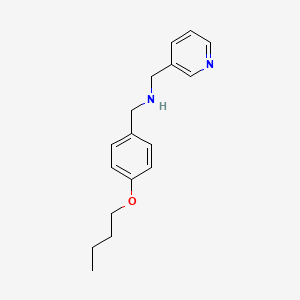
2-Ethyl-N-(3-isopropoxybenzyl)-6-methylaniline
Descripción general
Descripción
2-Ethyl-N-(3-isopropoxybenzyl)-6-methylaniline, also known as 2-E-3-IPBMA, is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 155-157 °C and a boiling point of 270-275 °C. It is insoluble in water, but soluble in organic solvents such as ethanol, chloroform and acetone. Due to its unique properties, 2-E-3-IPBMA has been used in a variety of research applications, including drug synthesis, organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research on compounds similar to 2-Ethyl-N-(3-isopropoxybenzyl)-6-methylaniline, such as 3-substituted-6-(3-ethyl-4-methylanilino)uracils, shows potential in antibacterial applications. These compounds have demonstrated capacity to inhibit bacterial DNA polymerase and effectively control Gram-positive bacterial growth in culture. Some variants have shown efficacy in protecting mice from lethal infections, hinting at potential therapeutic applications (Zhi et al., 2005).
Metabolism Study
Studies on the metabolism of similar compounds, like 2-halogenated 4-methylanilines in rat liver, have been conducted. These studies provide insights into metabolic pathways involving side-chain C-hydroxylation and N-hydroxylation, which are crucial for understanding the biotransformation of these compounds (Boeren et al., 1992).
Degradation Pathway Analysis
The degradation pathways of similar compounds, like 2-Methyl-6-ethylaniline, have been explored in microbial strains. For instance, Sphingobium sp. strain MEA3-1 utilizes such compounds as carbon and energy sources. Understanding these pathways is vital for environmental bioremediation and pollution control (Dong et al., 2015).
Molecular Structure and Spectroscopy
Research has been conducted on the molecular structure and vibrational spectra of similar compounds, providing valuable data for chemical analysis and potential industrial applications. This includes studies on compounds like 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (Al-Abdullah et al., 2014).
Synthesis and Chemical Analysis
Various synthetic processes for related compounds have been developed. This includes the synthesis of N-methyl-N-phenyl-3-phenoxyphenylamidine, which has potential pharmacological applications due to its predicted biological activities (Popov et al., 2013).
Charge Transfer Complexes
Investigations into charge transfer complexes involving similar compounds like 2-Ethyl-6-methylaniline have been conducted. These studies focus on the spectroscopic analysis and DNA binding, which are important for understanding the pharmacological interactions of these compounds (Manojkumar et al., 2020).
Propiedades
IUPAC Name |
2-ethyl-6-methyl-N-[(3-propan-2-yloxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-5-17-10-6-8-15(4)19(17)20-13-16-9-7-11-18(12-16)21-14(2)3/h6-12,14,20H,5,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYUSWDAMFWGGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NCC2=CC(=CC=C2)OC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-N-(3-isopropoxybenzyl)-6-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine](/img/structure/B1385312.png)
-methanamine](/img/structure/B1385314.png)

![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-methylaniline](/img/structure/B1385319.png)
![N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B1385320.png)
![2-Furyl-N-[3-(phenethyloxy)benzyl]methanamine](/img/structure/B1385321.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine](/img/structure/B1385322.png)

![4-Ethoxy-N-[2-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385324.png)

![4-fluoro-N-[(3-methylphenyl)methyl]aniline](/img/structure/B1385326.png)
